

# "2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol" physical properties

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## Compound of Interest

**Compound Name:** 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

**Cat. No.:** B1305718

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An In-depth Technical Guide to the Physical Properties of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**

## Introduction: A Molecule of Interest in Modern Chemistry

**2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** (CAS No. 453-77-0) is a fluorinated organic compound of significant interest to the fields of medicinal chemistry, chemical synthesis, and materials science.<sup>[1][2][3][4]</sup> Its structure is characterized by a benzyl alcohol core, modified with two potent functional groups: a trifluoromethyl (-CF<sub>3</sub>) group at the carbinol carbon and a nitro (-NO<sub>2</sub>) group on the phenyl ring at the meta position.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups through its strong electron-withdrawing nature.<sup>[5]</sup> Similarly, the nitro group is a versatile functional handle; it is a strong electron-withdrawing group that can be readily reduced to an amine, opening avenues for further molecular elaboration. The combination of these features makes this alcohol a valuable chiral building block and a subject of study for its unique electronic and steric properties.

This guide provides a comprehensive overview of the core physical properties of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**, details the experimental protocols for their determination,

and discusses the significance of these properties in a research and development context.

## Core Physicochemical & Spectroscopic Identifiers

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application. These values are the primary indicators of identity, purity, and behavior in various chemical environments.

## General and Computational Properties

The foundational properties of the molecule are summarized below. These are calculated or aggregated from chemical databases and provide a snapshot of the molecule's identity.

Property	Value	Source(s)
CAS Number	453-77-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Molecular Weight	221.13 - 221.14 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Physical State	Solid	<a href="#">[2]</a>
Predicted pKa	11.20 ± 0.10	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	6	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>

## Experimentally Determined Physical Properties

These properties are determined through laboratory analysis and are critical for handling, purification, and formulation.

Property	Value	Source(s)
Melting Point	48-51 °C	<a href="#">[2]</a>
50.6-52.2 °C	<a href="#">[8]</a> <a href="#">[9]</a>	
Predicted Boiling Point	289.0 ± 40.0 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Predicted Density	1.486 ± 0.06 g/cm <sup>3</sup>	<a href="#">[9]</a>

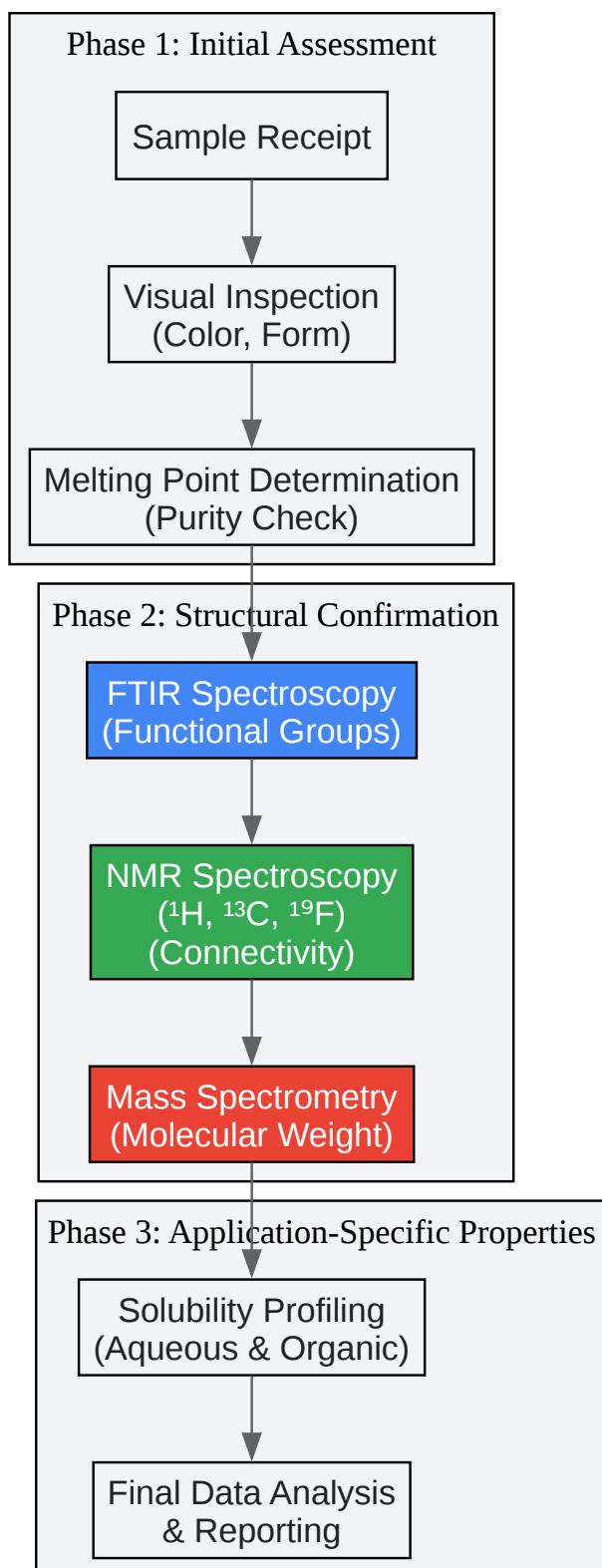
Note: The slight variation in melting point ranges is common and can be attributed to different analytical instruments or minor differences in sample purity.

## Experimental Workflows & Protocols

The following sections provide detailed methodologies for the characterization of **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol**. The causality behind procedural steps is explained to provide a deeper understanding for the practicing scientist.

## Workflow for Physicochemical Characterization

The logical flow for characterizing a new or existing batch of the compound is outlined below. This ensures a systematic approach, starting from basic identity and purity checks to more complex structural elucidation.

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Caption: Systematic workflow for the physical and structural characterization of the title compound.

## Protocol 1: Melting Point Determination

**Trustworthiness:** This protocol employs the capillary method, a universally accepted standard for determining the melting point of a solid crystalline organic compound. The sharpness of the melting range is a reliable indicator of purity.

**Methodology:**

- **Sample Preparation:** Finely powder a small amount (2-3 mg) of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrument Setup:** Place the capillary tube into a calibrated digital melting point apparatus.
- **Measurement:**
  - Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary scan to approximate the melting point.
  - For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.
  - Decrease the heating rate to 1-2 °C/min.
- **Data Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ . For this compound, a sharp range within 48-52 °C is expected for a pure sample.[2][8][9]

## Protocol 2: Spectroscopic Characterization

Spectroscopy provides an unambiguous "fingerprint" of the molecule's structure. The choice of solvent and technique is critical for obtaining high-quality, interpretable data.

### A. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is used to identify the key functional groups present in the molecule. The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Methodology:

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650  $\text{cm}^{-1}$ .
- Expected Absorptions:
  - $\sim 3400 \text{ cm}^{-1}$  (broad): O-H stretch from the alcohol. The broadness is due to hydrogen bonding.
  - $\sim 3100\text{-}3000 \text{ cm}^{-1}$  (sharp): Aromatic C-H stretches.
  - $\sim 1530 \text{ cm}^{-1}$  and  $\sim 1350 \text{ cm}^{-1}$  (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively. These are highly characteristic.
  - $\sim 1300\text{-}1100 \text{ cm}^{-1}$  (very strong): C-F stretches from the trifluoromethyl group. These are often the most intense peaks in the spectrum.
  - $\sim 1100\text{-}1000 \text{ cm}^{-1}$  (strong): C-O stretch of the secondary alcohol.

## B. Nuclear Magnetic Resonance (NMR) Spectroscopy

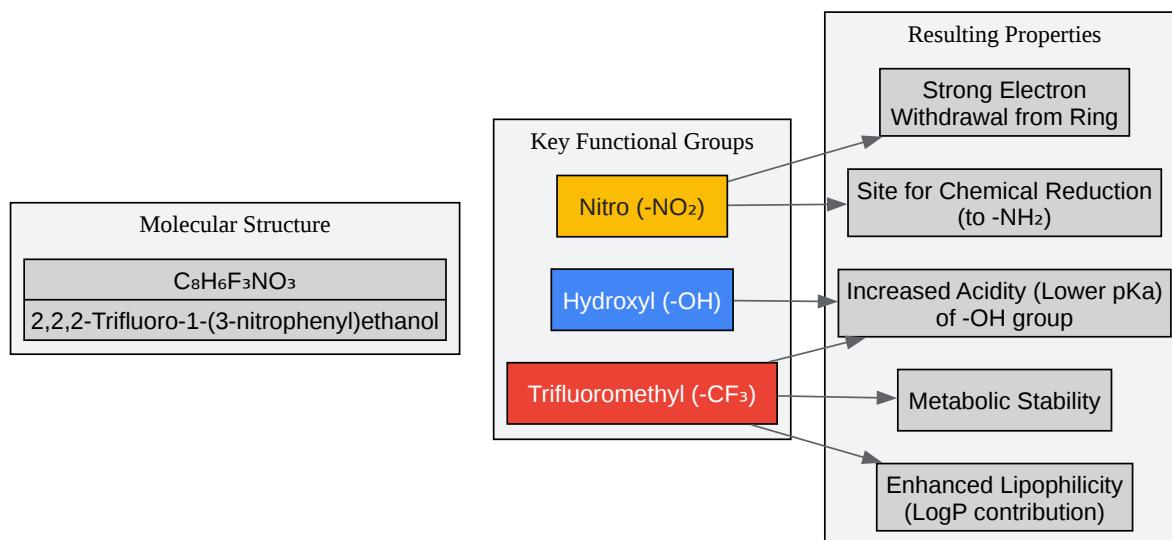
Expertise: NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. The choice of deuterated solvent is important; DMSO-d<sub>6</sub> is often used for its ability to dissolve a wide range of compounds and for its exchangeable proton signal, which can help identify the -OH proton.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d<sub>6</sub>, as used in reference literature).[10] Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Expected Spectral Features (in DMSO-d<sub>6</sub>):[10]
  - <sup>1</sup>H NMR:
    - A multiplet/quartet around 5.4-5.5 ppm (1H), corresponding to the carbinol proton (-CHOH-). The splitting is due to coupling with the three fluorine atoms.
    - A doublet around 7.3 ppm (1H), corresponding to the hydroxyl proton (-OH), which will couple to the carbinol proton. This peak will disappear upon D<sub>2</sub>O exchange.
    - Aromatic protons will appear in the range of 7.5-8.5 ppm (4H), with splitting patterns consistent with a 1,3-disubstituted benzene ring.
  - <sup>19</sup>F NMR:
    - A doublet around -78 to -79 ppm (3F). The signal is a doublet due to coupling with the single carbinol proton.
  - <sup>13</sup>C NMR:
    - A quartet around 120-129 ppm for the CF<sub>3</sub> carbon, with a large C-F coupling constant (~283 Hz).[10]
    - A quartet around 69-70 ppm for the carbinol carbon (-CHOH-), with a smaller C-F coupling constant (~31 Hz).[10]
    - Aromatic carbons will appear between ~120-150 ppm. The carbon attached to the nitro group will be downfield (~148 ppm).[10]

# Structural Influences on Physicochemical Properties

The interplay between the functional groups in **2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** dictates its overall properties and reactivity.



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Caption: Influence of key functional groups on the compound's chemical properties.

Expertise & Causality:

- Acidity: The powerful inductive electron-withdrawing effect of the adjacent -CF<sub>3</sub> group significantly stabilizes the corresponding alkoxide anion. This makes the hydroxyl proton more acidic (lower pKa) than in non-fluorinated benzyl alcohols.<sup>[5]</sup> The predicted pKa of ~11.2 reflects this enhanced acidity.<sup>[1]</sup>

- Solubility and Lipophilicity: The  $-CF_3$  group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes—a critical factor in drug design. Conversely, the polar  $-OH$  and  $-NO_2$  groups contribute to solubility in polar solvents. The overall solubility profile is a balance of these competing effects and must be experimentally determined for specific solvent systems relevant to the intended application (e.g., buffers for biological assays, organic solvents for synthesis).
- Reactivity: The nitro group deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution. More importantly, it serves as a synthetic precursor to the aniline derivative, which is a cornerstone for building diverse chemical libraries in drug discovery.

## Conclusion

**2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol** is a molecule whose physical properties are a direct consequence of its unique trifluoromethyl and nitro functionalities. The data and protocols presented in this guide provide researchers, scientists, and drug development professionals with the essential framework for its accurate identification, handling, and strategic application. A thorough understanding of its melting point, spectroscopic signatures, and the chemical logic behind its properties is paramount for leveraging its full potential in the laboratory and beyond.

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